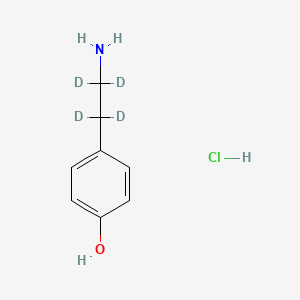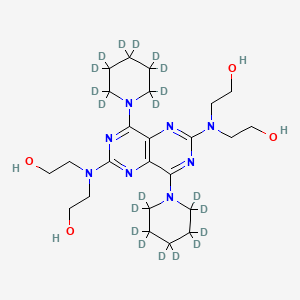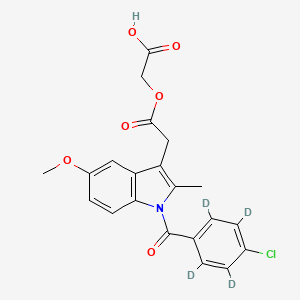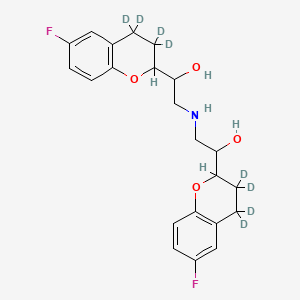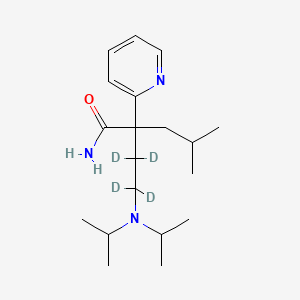
Pentisomide-d4
描述
Pentisomide-d4 is a deuterated derivative of pentisomide, a compound known for its antiarrhythmic properties. It is a sodium channel blocker and is used primarily in research settings. The molecular formula of this compound is C19H29D4N3O, and it has a molecular weight of 323.51 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentisomide-d4 involves the incorporation of deuterium atoms into the pentisomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is a precursor to pentisomide.
Deuteration: The precursor is then subjected to deuteration, where deuterium atoms are introduced into the molecule. This can be done using deuterated solvents or reagents.
Final Synthesis: The deuterated precursor is then converted into this compound through a series of chemical reactions, including amide formation and pyridine ring construction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The production process is optimized to minimize costs and maximize efficiency, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Pentisomide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Pentisomide-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of pentisomide and its metabolites.
Biology: Employed in studies involving sodium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
作用机制
Pentisomide-d4 exerts its effects by blocking sodium channels in the cell membrane. This action inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in excitable cells. By blocking sodium channels, this compound reduces the excitability of cardiac cells, thereby exerting its antiarrhythmic effects. The molecular targets of this compound include voltage-gated sodium channels, and its action involves the modulation of ion flow through these channels .
相似化合物的比较
Pentisomide-d4 is similar to other sodium channel blockers, such as disopyramide and lidocaine. it is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic and pharmacodynamic properties. The deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool in research.
List of Similar Compounds
Disopyramide: Another sodium channel blocker used to treat arrhythmias.
Lidocaine: A local anesthetic and antiarrhythmic agent.
Procainamide: An antiarrhythmic medication used to treat cardiac arrhythmias.
属性
IUPAC Name |
4-methyl-2-pyridin-2-yl-2-[1,1,2,2-tetradeuterio-2-[di(propan-2-yl)amino]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)/i10D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZYGHXNQPIPS-HKWZOHSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C(C)C)C(C)C)C(CC(C)C)(C1=CC=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[4-[(4,5,6,7-Tetrachloro-3-oxo-isoindoline-1-ylidene)amino]phenyl]azo]-2-hydro xy-N-(4-methoxy-2-](/img/new.no-structure.jpg)
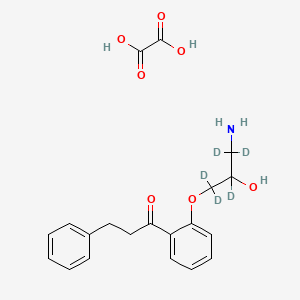

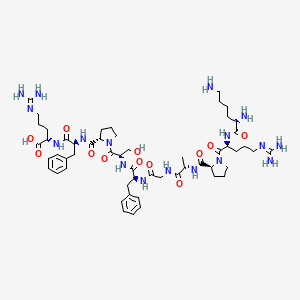
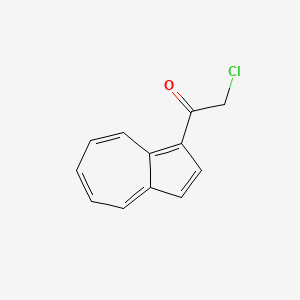
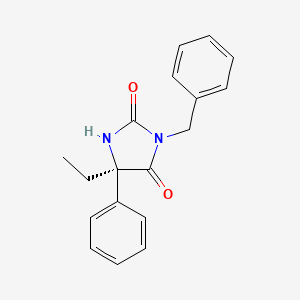
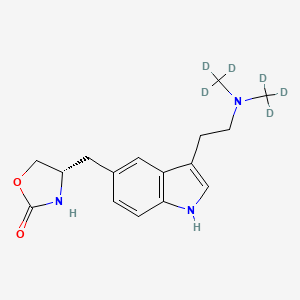
![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)
